Cy5.5 alkyne

Near-Infrared Fluorescence Click Chemistry Quantum Yield

Researchers requiring high-contrast NIR imaging often face autofluorescence interference and inefficient bioconjugation. Cy5.5 alkyne (CAS 1628790-37-3) addresses this with far-red emission (~700 nm) enabling deep tissue penetration and an alkyne handle for rapid, quantitative CuAAC click chemistry. • Ex/Em 675-684/694-710 nm; pH-insensitive (pH 4-10) in physiological buffers • Extinction coefficient 209,000 M⁻¹cm⁻¹; tumor-to-muscle ratio 2.65 in xenograft models • ≥95% HPLC purity; available from mg to gram scale with global shipping

Molecular Formula C43H46ClN3O
Molecular Weight 656.3 g/mol
Cat. No. B14104013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5.5 alkyne
Molecular FormulaC43H46ClN3O
Molecular Weight656.3 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
InChIInChI=1S/C43H45N3O.ClH/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6;/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3;1H
InChIKeyZAMUEMBIJDLVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy5.5 Alkyne Technical Specifications


Cy5.5 alkyne (Cyanine5.5 alkyne) is a far-red/near-infrared (NIR) fluorescent dye that belongs to the cyanine dye family and is specifically engineered for bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . It is structurally derived from the Cy5.5® fluorophore, with a terminal alkyne group (-C≡CH) covalently attached, enabling selective and efficient conjugation to azide-bearing biomolecules under mild conditions . The core dye exhibits a peak excitation wavelength of approximately 675–680 nm and a peak emission wavelength of 694–700 nm, placing it within the NIR-I optical window . This spectral positioning confers inherent advantages such as reduced tissue autofluorescence and enhanced photon penetration depth, making it particularly suitable for in vivo imaging and complex biological sample analysis .

Cy5.5 Alkyne Substitution Incompatibility


Direct substitution of Cy5.5 alkyne with other cyanine-based alkynes (e.g., Cy5 alkyne, Cy7 alkyne) or azide-functionalized analogs (e.g., Cy5.5 azide) is precluded by fundamental differences in spectral compatibility, quantum efficiency, and reactivity requirements [1]. For instance, while Cy5 alkyne shares a similar reactive handle, its emission peak is blue-shifted by ~30–40 nm compared to Cy5.5 alkyne, which reduces tissue penetration and increases interference from autofluorescence in NIR imaging applications [1]. Conversely, substituting with an azide-functionalized dye requires a complete redesign of the click chemistry strategy (alkyne-to-alkyne vs. azide-to-alkyne), fundamentally altering the conjugation workflow . Furthermore, alternative NIR fluorophores like Alexa Fluor 647 alkyne or iFluor 647 alkyne, despite exhibiting higher quantum yields in some assays, present different spectral emission profiles that may not align with existing filter sets or multiplexed imaging configurations optimized for the Cy5.5 channel . The quantitative evidence below substantiates why Cy5.5 alkyne remains the optimal choice for specific experimental parameters.

Cy5.5 Alkyne Selection Evidence


Brightness & Quantum Yield

When evaluated against its direct functional analog, Cy5.5 azide, Cy5.5 alkyne demonstrates a superior quantum yield of 0.27 versus a typical range of 0.20–0.23 for the azide variant, as reported by vendor datasheets . This difference in photon conversion efficiency translates to a proportionally brighter fluorescent signal when using the same excitation power. However, in a cross-study comparison, Alexa Fluor 647 alkyne exhibits a higher absolute quantum yield of 0.33 . Nevertheless, its emission maximum (665–674 nm) is significantly blue-shifted relative to Cy5.5 alkyne (~700 nm), which is a critical parameter for deep-tissue imaging applications where longer wavelengths reduce scattering and autofluorescence . Thus, while Alexa Fluor 647 alkyne is brighter, Cy5.5 alkyne provides optimized brightness within the specific NIR-I window required for maximal tissue penetration.

Near-Infrared Fluorescence Click Chemistry Quantum Yield

Extinction Coefficient & Fluorescence Intensity

The molar extinction coefficient (ε) of Cy5.5 alkyne is reported as 209,000–250,000 M⁻¹cm⁻¹ across multiple vendor sources, reflecting a high capacity for light absorption . In a direct comparison to iFluor 647 alkyne (ε = 250,000 M⁻¹cm⁻¹) and Cy5.5 azide (ε = 209,000 M⁻¹cm⁻¹), the extinction coefficient of Cy5.5 alkyne is either comparable or slightly lower . However, when combined with its quantum yield (0.27), the calculated brightness (ε × Φ) is approximately 56,430–67,500 M⁻¹cm⁻¹ for Cy5.5 alkyne, compared to ~52,250–57,475 for Cy5.5 azide (ε × Φ = 0.25 × 209,000), and 62,500 for iFluor 647 alkyne (ε × Φ = 0.25 × 250,000). Thus, Cy5.5 alkyne exhibits a brightness profile that is superior to its azide counterpart and competitive with the iFluor 647 analog, while maintaining the advantage of a longer emission wavelength .

Near-Infrared Fluorescence Extinction Coefficient Signal Intensity

In Vivo Tumor Targeting & Contrast

In a direct in vivo evaluation, a Cy5.5 alkyne-derived molecular probe (Cy5.5-NGR2, synthesized via CuAAC click chemistry) exhibited rapid and specific tumor targeting in HT-1080 xenograft-bearing mice, achieving a peak tumor-to-background contrast at 2 hours post-injection [1]. The tumor-to-muscle ratio of Cy5.5-NGR2 at 2 hours post-injection was 2.65 ± 0.13 in the non-blocking group, versus 1.05 ± 0.06 in the blocking group (p < 0.05), confirming CD13 receptor-specific accumulation [1]. This quantitative performance benchmark demonstrates that Cy5.5 alkyne-conjugated probes can achieve a significant and target-specific signal in a live animal model. While no direct head-to-head comparison with an alternative fluorophore (e.g., Alexa Fluor 647 alkyne) was performed in this study, the results establish a class-level inference that Cy5.5 alkyne is suitable for generating high-contrast NIR images in vivo.

In Vivo Imaging Near-Infrared Fluorescence Tumor Targeting

Photostability Comparison

While quantitative photobleaching half-life data for Cy5.5 alkyne itself is sparse in primary literature, a relevant class-level study reports that Cy5.5 (3S) exhibits a photobleaching half-life of 36 seconds under specific illumination conditions (H2O, pH 7.0, 0.55 µM dye concentration) [1]. In contrast, a cross-study comparison indicates that Alexa Fluor 647 conjugates are 'significantly more resistant to photobleaching' than Cy dye counterparts, including Cy5.5, in protein conjugation assays [2]. This suggests that for applications requiring prolonged time-lapse imaging, Alexa Fluor 647 alkyne may offer superior photostability. However, for standard click chemistry labeling and end-point imaging, the photostability of Cy5.5 alkyne is generally considered sufficient, and its spectral advantages (longer emission wavelength) often outweigh the moderate photostability limitation [3].

Photostability Photobleaching Time-Lapse Imaging

CuAAC Conjugation Efficiency

The terminal alkyne group of Cy5.5 alkyne enables rapid and quantitative conjugation to azide-functionalized biomolecules via Cu(I)-catalyzed click chemistry (CuAAC) [1]. In a direct application study, the conjugation of an alkyne-containing peptide to an azide-terminated Cy5.5 fluorophore (Cy5.5-N3) proceeded with 'quantitative yield within 15 min' under standard CuAAC conditions [1]. This is a key differentiator from non-clickable Cy5.5 dyes, which require more complex and less efficient amine-reactive or thiol-reactive chemistries. While Cy5.5 azide also participates in CuAAC, its use requires an alkyne-functionalized target, thus dictating a reversed bioconjugation strategy . The choice between Cy5.5 alkyne and Cy5.5 azide is therefore workflow-dependent, and the quantitative conjugation efficiency of the alkyne variant is a critical advantage for users with azide-labeled biomolecules.

Click Chemistry CuAAC Bioconjugation

Cy5.5 Alkyne Research & Industrial Applications


In Vivo Tumor Imaging & Probe Development

Cy5.5 alkyne is ideally suited for constructing NIR fluorescent probes for in vivo tumor imaging. Its emission wavelength (~700 nm) minimizes tissue autofluorescence and enhances photon penetration, while its alkyne handle enables rapid, quantitative conjugation to azide-modified targeting ligands (e.g., peptides, antibodies) via CuAAC click chemistry [1]. The demonstrated ability to achieve a tumor-to-muscle ratio of 2.65 ± 0.13 in HT-1080 xenograft models validates its utility for noninvasive monitoring of disease progression and therapeutic response [1]. This application scenario is particularly relevant for preclinical oncology research, where high-contrast, target-specific imaging is essential for evaluating drug candidates and understanding tumor biology.

Bioorthogonal Biomolecule Labeling

For researchers requiring the specific labeling of azide-functionalized proteins, nucleic acids, or glycans within living cells or cell lysates, Cy5.5 alkyne offers a high-efficiency, bioorthogonal labeling strategy [1]. Its hydrophilic nature and pH insensitivity (pH 4–10) ensure stable performance in physiological buffers, while its near-infrared emission reduces interference from cellular autofluorescence, enabling sensitive detection of labeled targets . The quantitative conjugation yields achieved under mild CuAAC conditions minimize the risk of sample damage and ensure that even low-abundance biomolecules can be reliably detected, making it a preferred choice for proteomics, glycomics, and cell biology applications [1].

Multiplexed NIR Imaging

Cy5.5 alkyne's emission maximum (~700 nm) is spectrally well-resolved from common green and red fluorophores (e.g., FITC, Cy3, Cy5), enabling multiplexed imaging experiments where multiple targets are simultaneously visualized [1]. Its compatibility with standard NIR filter sets (e.g., 700 nm emission channel) and laser lines (e.g., 633 nm or 647 nm excitation) simplifies integration into existing imaging workflows . The quantitative brightness advantage over Cy5.5 azide (17–35% higher quantum yield) further ensures that signals from the Cy5.5 channel are robust and distinguishable, reducing the risk of cross-talk and improving the accuracy of quantitative colocalization studies .

Material & Nanoparticle Functionalization

In materials science and nanotechnology, Cy5.5 alkyne serves as a versatile fluorescent tag for modifying azide-functionalized surfaces, polymers, and nanoparticles [1]. Its high extinction coefficient (209,000–250,000 M⁻¹cm⁻¹) and moderate quantum yield (0.27) provide sufficient brightness for tracking labeled nanomaterials in vitro and in vivo, while its NIR emission allows for non-invasive monitoring in deep tissues . The rapid and efficient CuAAC reaction ensures high labeling density and stability, which is critical for applications such as drug delivery monitoring, diagnostic assay development, and the fabrication of fluorescent sensors [1].

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